cycloheptyl isocyanate molecular weight and formula
cycloheptyl isocyanate molecular weight and formula
The following technical guide details the physicochemical profile, synthetic methodologies, and medicinal chemistry applications of Cycloheptyl Isocyanate.
Chemical Identity, Synthetic Utility, and Applications in Drug Discovery [1]
Executive Summary
Cycloheptyl isocyanate (CAS 4747-68-6) is a specialized electrophilic building block used primarily in the synthesis of ureas and carbamates for pharmaceutical and agrochemical research.[1] Structurally, it consists of a seven-membered saturated carbocycle (cycloheptane) functionalized with an isocyanate (-N=C=O) group.[1][2]
In medicinal chemistry, the cycloheptyl moiety serves as a critical lipophilic pharmacophore.[1] It offers a steric volume slightly larger than the ubiquitous cyclohexyl group, allowing researchers to probe the spatial constraints of hydrophobic binding pockets in enzymes (e.g., COX-2, soluble epoxide hydrolase) and receptors (e.g., sulfonylurea receptors).[1] This guide provides a definitive reference for its properties, synthesis, and handling.[1]
Physicochemical Characterization
Precise characterization data is essential for stoichiometric calculations and process scaling.[1] Unlike its lower homolog (cyclohexyl isocyanate), the cycloheptyl variant exhibits higher boiling points and distinct solubility profiles due to the increased carbon count.
Table 1: Core Physicochemical Properties[1][3]
| Property | Value | Unit | Notes |
| IUPAC Name | Isocyanatocycloheptane | - | - |
| CAS Number | 4747-68-6 | - | Distinct from cyclohexyl (3173-53-3) |
| Molecular Formula | C₈H₁₃NO | - | C₇H₁₃ ring + NCO group |
| Molecular Weight | 139.19 | g/mol | Monoisotopic Mass: 139.10 |
| Appearance | Colorless to pale yellow liquid | - | Pungent, irritating odor |
| Boiling Point | 188–189 | °C | @ 760 mmHg (Atmospheric) |
| Flash Point | ~53 (127) | °C (°F) | Closed Cup (Estimated) |
| Density | ~0.98–1.02 | g/mL | Estimated based on homologs |
| Solubility | Reacts with water; Soluble in CH₂Cl₂, THF, Toluene | - | Hydrolyzes to cycloheptylamine |
Critical Note: Confusion often arises between cyclohexyl (C7) and cycloheptyl (C8) isocyanates in databases. Ensure the CAS 4747-68-6 is verified before procurement to prevent synthesis errors.
Synthetic Methodologies
The synthesis of cycloheptyl isocyanate typically follows two primary pathways: the phosgenation of amines (industrial standard) or the Curtius rearrangement (laboratory scale).[1]
Pathway Analysis
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Route A (Phosgenation): Direct reaction of cycloheptylamine with phosgene or triphosgene.[1] This is atom-economical but requires strict safety controls due to phosgene generation.[1]
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Route B (Curtius Rearrangement): Conversion of cycloheptanecarboxylic acid to the acyl azide (using DPPA or NaN₃), followed by thermal decomposition. This route is preferred in non-specialized labs to avoid phosgene handling.[1]
DOT Diagram: Synthesis & Reactivity Logic
The following diagram illustrates the upstream synthesis of the isocyanate and its downstream derivatization into key pharmaceutical scaffolds.
Figure 1: Synthetic pathways to Cycloheptyl Isocyanate and its subsequent conversion into urea and carbamate pharmacophores.[1]
Applications in Drug Discovery
The cycloheptyl group is not merely a "bulky" substituent; it is a strategic tool for modulating the physicochemical properties of a drug candidate.[1]
Lipophilicity and Steric Modulation
Replacing a cyclohexyl group with a cycloheptyl group increases the LogP (lipophilicity) and expands the van der Waals volume.[1] This is often used to:
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Fill Hydrophobic Pockets: In enzymes like Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH) , the larger ring can displace water molecules from hydrophobic sub-pockets, potentially increasing binding affinity (entropic gain).[1]
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Metabolic Stability: The seven-membered ring can alter the metabolic soft spots compared to cyclohexyl or phenyl rings, potentially reducing oxidative clearance rates.[1]
Case Study: Sulfonylurea Neuroprotective Agents
Research has highlighted the utility of cycloheptyl isocyanate in synthesizing sulfonylureas.[1] For example, N-[(4-cycloheptylaminopyrid-3-yl)sulfonyl]-N'-cycloheptyl urea (BM 27) was synthesized using this isocyanate.[1]
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Mechanism: The isocyanate reacts with the sulfonamide nitrogen to form the sulfonylurea bridge.[1]
-
Outcome: The cycloheptyl variant demonstrated a higher protective index in maximal electroshock seizure tests compared to phenytoin, validating the pharmacophoric value of the C7 ring.[1]
Experimental Protocol: Urea Formation
Objective: Synthesis of a generic N-cycloheptyl-N'-aryl urea.
-
Preparation: Charge a flame-dried reaction flask with the aryl amine (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Addition: Cool the solution to 0°C. Add Cycloheptyl isocyanate (1.1 equiv) dropwise via syringe to control the exotherm.
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Catalysis: If the amine is non-nucleophilic, add catalytic Triethylamine (TEA) or DMAP.
-
Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor via TLC/LC-MS (Consumption of amine).
-
Workup:
Safety and Handling (GHS Standards)
Cycloheptyl isocyanate is a potent electrophile and sensitizer. Strict adherence to safety protocols is mandatory.
-
Hazard Statements:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolyzes to evolve CO₂, risk of pressure buildup).
-
Decontamination: Spills should be treated with an aqueous solution of 5% sodium carbonate and 2% ammonia to neutralize the isocyanate group.[1]
References
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Smolecule. (2024).[1][4] Cycloheptyl isocyanate: Chemical Profile and Applications. Retrieved from .[1]
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Georganics. (2014).[1][3] Safety Data Sheet: Cycloheptyl Isocyanate (CAS 4747-68-6).[1][5] Retrieved from .
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Masereel, B., et al. (1997). Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. Epilepsia, 38(3), 334-337.[1] .[1]
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National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Cyclohexyl Isocyanate (Comparison Data). Retrieved from .[1]
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GuideChem. (2024).[1] Cycloheptyl Isocyanate Properties and Suppliers. Retrieved from .[1][5]
